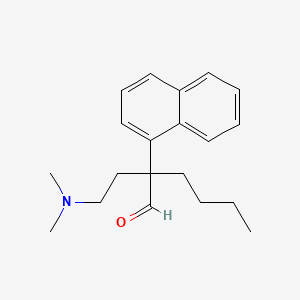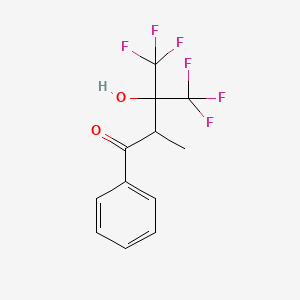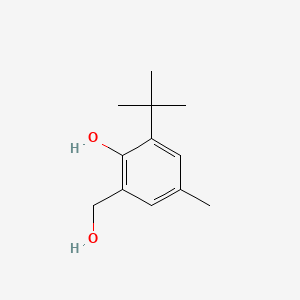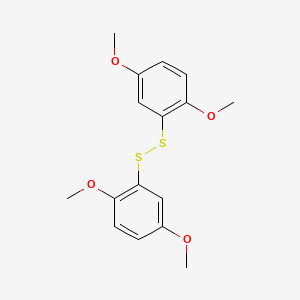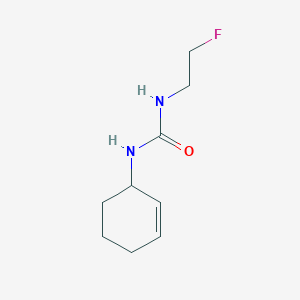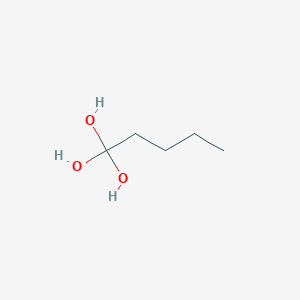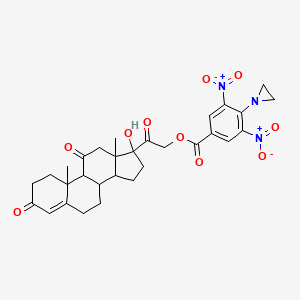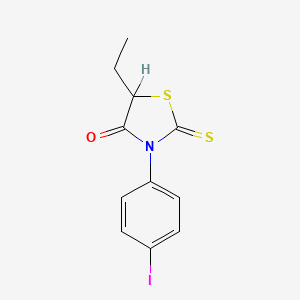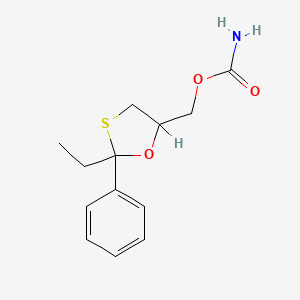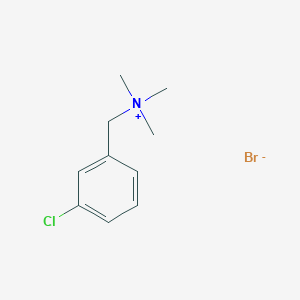
(3-Chlorophenyl)-N,N,N-trimethylmethanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)-N,N,N-trimethylmethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of a 3-chlorophenyl group attached to a nitrogen atom, which is further bonded to three methyl groups and a methanaminium group. The bromide ion serves as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-N,N,N-trimethylmethanaminium bromide typically involves the quaternization of (3-chlorophenyl)methanamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve (3-chlorophenyl)methanamine in acetonitrile.
- Add an excess of methyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)-N,N,N-trimethylmethanaminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted quaternary ammonium salts.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of (3-chlorophenyl)methanamine.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)-N,N,N-trimethylmethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and antiseptics for its antimicrobial properties.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)-N,N,N-trimethylmethanaminium bromide primarily involves its interaction with cell membranes. The compound can insert itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and ion transport interference.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide (CTAB): Used in similar applications, particularly in the formulation of disinfectants and as a phase transfer catalyst.
Tetrabutylammonium Bromide (TBAB): Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
(3-Chlorophenyl)-N,N,N-trimethylmethanaminium bromide is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical properties and reactivity. This structural feature can influence its interaction with biological membranes and its effectiveness as an antimicrobial agent. Additionally, the compound’s ability to participate in various chemical reactions makes it versatile for different applications in research and industry.
Eigenschaften
CAS-Nummer |
25251-56-3 |
|---|---|
Molekularformel |
C10H15BrClN |
Molekulargewicht |
264.59 g/mol |
IUPAC-Name |
(3-chlorophenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15ClN.BrH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GLWZGWJWGVHPEC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


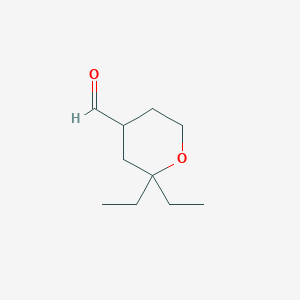
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

